Home > Products > Screening Compounds P9049 > 2,2'-Anhydro-3'-deoxy-5-ethyluridine
2,2'-Anhydro-3'-deoxy-5-ethyluridine - 133177-88-5

2,2'-Anhydro-3'-deoxy-5-ethyluridine

Catalog Number: EVT-1210891
CAS Number: 133177-88-5
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2,2'-Anhydro-3'-deoxy-5-ethyluridine is a modified nucleoside derived from uridine. It belongs to the class of anhydro nucleosides, which are characterized by the absence of a hydroxyl group at specific positions in the sugar moiety. This compound is particularly noted for its role as an inhibitor of uridine phosphorylase, an enzyme involved in pyrimidine metabolism. Its structural modifications enhance its biological activity, making it a subject of interest in medicinal chemistry and cancer research .

Synthesis Analysis

The synthesis of 2,2'-anhydro-3'-deoxy-5-ethyluridine can be achieved through several methods, often involving the modification of uridine or its derivatives. A common approach includes:

  1. Starting Material: The synthesis typically begins with uridine or 5-ethyluridine.
  2. Protection: The hydroxyl groups at the 3' and 5' positions are often protected to prevent unwanted reactions during synthesis.
  3. Formation of Anhydro Structure: The formation of the anhydro structure can be achieved through dehydration reactions or by using reagents such as phosphorus oxychloride to facilitate the removal of hydroxyl groups.
  4. Deprotection: After forming the desired anhydro compound, protective groups are removed under mild conditions to yield the final product.

For instance, one method involves treating uridine with a suitable dehydrating agent, followed by selective alkylation at the 5-position to introduce the ethyl group .

Molecular Structure Analysis

The molecular structure of 2,2'-anhydro-3'-deoxy-5-ethyluridine can be described as follows:

  • Chemical Formula: C₁₁H₁₅N₂O₅
  • Molecular Weight: Approximately 253.25 g/mol
  • Structural Features:
    • The compound features an anhydro linkage between the two sugar moieties.
    • The 3' position lacks a hydroxyl group, which differentiates it from standard nucleosides.
    • The ethyl group is attached at the 5-position of the uracil base.

The structural integrity is crucial for its biological activity, particularly in inhibiting uridine phosphorylase .

Chemical Reactions Analysis

2,2'-Anhydro-3'-deoxy-5-ethyluridine participates in various chemical reactions typical for nucleoside analogs:

  1. Phosphorylation Reactions: It can undergo phosphorylation to form nucleotide derivatives.
  2. Enzymatic Reactions: As an inhibitor of uridine phosphorylase, it competes with natural substrates, thus affecting pyrimidine metabolism.
  3. Alkylation Reactions: The compound can serve as a substrate for further alkylation at available positions on the sugar or base moiety.

These reactions are essential for understanding its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action for 2,2'-anhydro-3'-deoxy-5-ethyluridine primarily involves its role as a competitive inhibitor of uridine phosphorylase. By binding to the active site of this enzyme, it prevents the conversion of uridine and its analogs into their active forms. This inhibition leads to altered levels of pyrimidine nucleotides within cells, which can affect DNA and RNA synthesis:

  1. Inhibition Pathway: The binding affinity for uridine phosphorylase is significant enough to reduce the enzyme's activity markedly.
  2. Impact on Tumor Cells: In vivo studies have shown that this compound enhances the efficacy of chemotherapeutic agents like fluorouridine by preventing their breakdown into inactive metabolites .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-anhydro-3'-deoxy-5-ethyluridine include:

These properties are vital for its handling in laboratory settings and potential pharmaceutical formulations .

Applications

The applications of 2,2'-anhydro-3'-deoxy-5-ethyluridine span several areas:

  1. Antitumor Research: Its role as an inhibitor of uridine phosphorylase makes it a candidate for enhancing the effects of existing chemotherapeutic agents.
  2. Nucleoside Synthesis: It serves as a building block in synthesizing other modified nucleosides that may have therapeutic potential.
  3. Biochemical Studies: Used in studies aimed at understanding pyrimidine metabolism and enzyme inhibition mechanisms.
Introduction to 2,2'-Anhydro-3'-deoxy-5-ethyluridine

2,2'-Anhydro-3'-deoxy-5-ethyluridine represents a structurally modified pyrimidine nucleoside analogue characterized by three key molecular alterations: (1) a rigid 2,2'-anhydro bridge connecting the uracil base and sugar moiety, (2) absence of the 3'-hydroxyl group (deoxy configuration), and (3) an ethyl substituent at the 5-position of the uracil ring. This combination of modifications confers unique biochemical properties, particularly potent inhibition of uridine phosphorylase (UPP), an enzyme central to pyrimidine salvage pathways. The compound occupies a specialized niche within nucleoside chemistry due to its conformational constraints and enhanced hydrophobicity compared to natural uridine, features that significantly influence its biological interactions and therapeutic potential [3] [6].

Structural Classification and Nomenclature of Anhydro Nucleosides

Anhydro nucleosides constitute a distinct class of compounds characterized by an intramolecular ether linkage (C-O-C) between the sugar and base moieties. This bridge creates substantial structural rigidity, locking the glycosidic bond in specific conformations that profoundly influence biological recognition. The nomenclature systematically describes these compounds:

  • Positional Notation: The prefix "2,2'-anhydro" specifies the carbon atoms involved in the bridge formation (C2 of base to C2' of sugar).
  • Sugar Modifications: "3'-deoxy" indicates hydrogen replacement of the hydroxyl group at the 3' position of the ribose ring.
  • Base Modifications: "5-ethyluridine" denotes an ethyl group (-CH₂CH₃) substituted at the C5 position of uracil instead of hydrogen.

Table 1: Classification of Anhydro Nucleoside Analogues Relevant to 2,2'-Anhydro-3'-deoxy-5-ethyluridine

Compound NameAnhydro BridgeSugar ModificationBase ModificationKey Structural Feature
2,2'-Anhydro-5-methyluridine2,2'None5-methylMethyl group at C5
2,2'-Anhydrouridine2,2'NoneNoneParent unmodified compound
2,5'-Anhydrouridine2,5'NoneNoneAlternative bridge position
2,2'-Anhydro-3'-deoxy-5-ethyluridine2,2'3'-deoxy5-ethylDeoxy sugar + ethyl group

This structural family includes compounds like 2,2'-anhydro-5-methyluridine (C₁₀H₁₂N₂O₅, MW 240.21 g/mol), which shares the 2,2'-anhydro bridge but lacks the 3'-deoxy and 5-ethyl modifications [6]. Crucially, the 2,2'-anhydro bridge constrains the nucleoside in a high-syn conformation (sugar-base dihedral angle ≈ 0°), which is energetically unfavorable in natural nucleosides but essential for tight binding to certain enzymes like uridine phosphorylase. The 3'-deoxy modification enhances metabolic stability by removing a site susceptible to phosphorylysis or phosphorylation, while the 5-ethyl group increases hydrophobicity, promoting favorable van der Waals interactions within the enzyme's active site [3] [4].

Historical Context and Discovery

The development of 2,2'-anhydro-3'-deoxy-5-ethyluridine emerged from systematic explorations of uridine analogues in the 1980s targeting uridine phosphorylase (UPP) inhibition. Initial research focused on simpler anhydrouridines like 2,2'-anhydro-5-methyluridine (CAS 22423-26-3), identified as a stable scaffold with moderate UPP inhibitory activity [6]. Synthetic methodologies for anhydrouridines typically involved intramolecular cyclization of protected uridine derivatives under acidic conditions or via activation of the 2'-hydroxyl group.

The strategic incorporation of the 5-ethyl substituent was driven by structure-activity relationship (SAR) studies demonstrating that electron-withdrawing groups at C5 (e.g., halogens, nitro) significantly enhanced UPP binding affinity in uracil analogues [4]. Researchers hypothesized that combining the conformational constraint of the 2,2'-anhydro bridge with hydrophobic bulk at C5 would yield highly potent inhibitors. The 5-ethyl group was selected as an optimal balance between hydrophobicity and steric tolerance based on enzyme modeling. Simultaneously, the 3'-deoxy modification was introduced to confer resistance to phosphorylysis, addressing a metabolic instability observed in earlier analogues like 2,2'-anhydro-5-benzyloxybenzyluridine [3] [8].

Synthesis was achieved through multi-step routes starting from protected uridine or arabinofuranosyluracil precursors. Key steps typically involved:

  • Selective 3'-deoxygenation via radical deoxygenation or deoxyhalogenation/reduction
  • Introduction of the 5-ethyl group through palladium-catalyzed cross-coupling or electrophilic alkylation
  • Formation of the 2,2'-anhydro bridge via activation of the 2'-OH and nucleophilic attack by the uracil C2 carbonyl oxygen [6] [8].

This compound class represented a deliberate evolution from earlier UPP inhibitors like 5-benzylacyclouridine, aiming to optimize target affinity and metabolic stability.

Biological and Pharmacological Significance of Uridine Phosphorylase Inhibitors

Uridine phosphorylase (UPP) catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate, playing a pivotal role in pyrimidine salvage pathways. Inhibition of UPP offers two primary therapeutic strategies:

  • Modulation of Nucleoside Bioavailability: By blocking uridine catabolism, UPP inhibitors elevate systemic and intracellular uridine levels. This is exploited clinically to rescue healthy tissues from toxicity induced by pyrimidine analogues like 5-fluorouracil (5-FU) or azidothymidine (AZT). Elevated uridine competes with 5-FU for incorporation into RNA, mitigating gastrointestinal and bone marrow toxicity without compromising antitumor efficacy [2] [7].

  • Potentiation of Antimetabolite Activity: UPP inhibitors prevent the degradation of therapeutic nucleoside analogues, increasing their bioavailability and cellular uptake. For example, co-administration of 2,2'-anhydro-3'-deoxy-5-ethyluridine with 5-fluorouridine (FUR) dramatically enhances FUR's antitumor potency. Studies demonstrated a reduction in FUR LD₅₀ from 9 mg/kg to 3 mg/kg in murine models when combined with this inhibitor, while tumor growth inhibition increased to 91% compared to untreated controls [8].

Table 2: Comparative Activity of Uridine Phosphorylase Inhibitors

InhibitorApparent Ki (nM)Target Enzyme SourceKey Pharmacological Effect
5-Ethyl-2,2'-anhydrouridine (ANEUR)99Sarcoma 180 cells↑ FUR cytotoxicity (3-fold); 91% tumor inhibition
5-(Benzyloxybenzyl)-2,2'-anhydrouridine60Toxoplasma gondiiSpecies-specific inhibition
6-Methyl-5-nitrouracil10,000Giardia lambliaCompetitive inhibition vs uridine
5-Benzylacyclouridine44,000MammalianRescue from 5-FU/AZT toxicity

The biological significance of 2,2'-anhydro-3'-deoxy-5-ethyluridine stems from its dual mechanism:

  • Direct Competitive Inhibition: The constrained high-syn conformation allows tight binding to the uridine pocket of UPP, with the 5-ethyl group occupying a hydrophobic sub-site adjacent to C5 of the pyrimidine ring, enhancing affinity beyond unsubstituted anhydrouridines (Ki ≈ 99 nM) [3] [8].
  • Metabolic Stabilization: The 3'-deoxy modification prevents phosphorolytic cleavage by UPP, conferring prolonged in vivo half-life compared to 3'-hydroxyl-containing analogues. This ensures sustained enzyme inhibition and uridine elevation [7] [8].

Differences between mammalian and parasitic UPP active sites (e.g., larger hydrophobic pocket, tolerance for non-ribose configurations in T. gondii) highlight opportunities for selective inhibitor design. Compounds like 5-ethyl-2,2'-anhydrouridine exploit these variations, showing preferential binding to certain pathogenic enzymes while retaining activity against mammalian UPP [3] [4]. Beyond oncology, UPP inhibition holds promise for antiviral therapy by protecting against nucleoside reverse transcriptase inhibitor toxicity (e.g., AZT-induced myopathy) and improving efficacy of antiviral uridine analogues against hepatitis viruses or HIV through increased metabolic stability [2] [7].

Properties

CAS Number

133177-88-5

Product Name

2,2'-Anhydro-3'-deoxy-5-ethyluridine

IUPAC Name

(2R,4S,6S)-11-ethyl-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C11H14N2O4/c1-2-6-4-13-10-8(3-7(5-14)16-10)17-11(13)12-9(6)15/h4,7-8,10,14H,2-3,5H2,1H3/t7-,8-,10+/m0/s1

InChI Key

ROUCYSJMIIFONE-OYNCUSHFSA-N

SMILES

CCC1=CN2C3C(CC(O3)CO)OC2=NC1=O

Synonyms

2,2'-anhydro-3'-deoxy-5-ethyluridine
ADEU

Canonical SMILES

CCC1=CN2C3C(CC(O3)CO)OC2=NC1=O

Isomeric SMILES

CCC1=CN2[C@H]3[C@H](C[C@H](O3)CO)OC2=NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.